2-ETHYL-4-(4-FLUOROPHENYL)-1-HYDROXY-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE
Overview
Description
2-ETHYL-4-(4-FLUOROPHENYL)-1-HYDROXY-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is a complex organic compound with a unique structure that includes an imidazole ring, a fluorophenyl group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-4-(4-FLUOROPHENYL)-1-HYDROXY-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-4-(4-FLUOROPHENYL)-1-HYDROXY-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the imidazole ring or the fluorophenyl group, altering the compound’s electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-ETHYL-4-(4-FLUOROPHENYL)-1-HYDROXY-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include acting as a ligand for specific receptors or enzymes, contributing to the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 2-ETHYL-4-(4-FLUOROPHENYL)-1-HYDROXY-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share some structural similarities and are known for their broad range of biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse pharmacological properties and are used in various therapeutic applications.
Uniqueness
What sets 2-ETHYL-4-(4-FLUOROPHENYL)-1-HYDROXY-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and practical applications .
Properties
IUPAC Name |
2-ethyl-5-(4-fluorophenyl)-3-hydroxy-2,4,4-trimethyl-1-oxidoimidazol-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-5-14(4)16(18)12(13(2,3)17(14)19)10-6-8-11(15)9-7-10/h6-9,19H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXXHLWVEHZYAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N(C(C(=[N+]1[O-])C2=CC=C(C=C2)F)(C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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